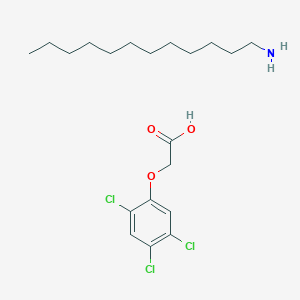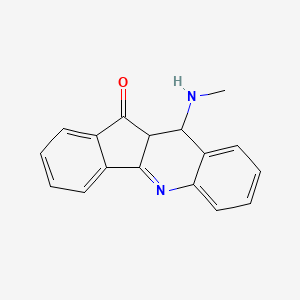
Chromium dinicotinate glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium dinicotinate glycinate is a compound that combines chromium with nicotinic acid (niacin) and glycine. This compound is often used as a dietary supplement due to its potential benefits in glucose metabolism and insulin sensitivity. Chromium is an essential trace element that plays a crucial role in the metabolism of carbohydrates, fats, and proteins by enhancing the action of insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium dinicotinate glycinate typically involves the reaction of chromium chloride with nicotinic acid and glycine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the product. The production process is optimized to achieve high yields and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Chromium dinicotinate glycinate can undergo various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states. Substitution reactions can result in the formation of new chromium complexes with different ligands .
Scientific Research Applications
Chromium dinicotinate glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving chromium complexes.
Biology: Studied for its role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Investigated for its potential benefits in managing diabetes and other metabolic disorders.
Industry: Used in the production of dietary supplements and as a component in various industrial processes
Mechanism of Action
The mechanism of action of chromium dinicotinate glycinate involves its role in enhancing insulin signaling pathways. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the phosphorylation of multiple intracellular domains and protein kinases, leading to enhanced glucose uptake and metabolism .
Comparison with Similar Compounds
Chromium dinicotinate glycinate can be compared with other chromium complexes such as:
Chromium picolinate: Another chromium complex used as a dietary supplement, known for its high bioavailability.
Chromium methionine: A complex that combines chromium with methionine, studied for its potential benefits in glucose metabolism.
Chromium nanoparticles: Nano-sized chromium particles that have shown enhanced absorption and bioavailability
This compound is unique due to its combination of chromium with nicotinic acid and glycine, which may offer synergistic benefits in enhancing insulin sensitivity and glucose metabolism .
Properties
CAS No. |
1208240-55-4 |
|---|---|
Molecular Formula |
C14H12CrN3O6 |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
2-aminoacetate;chromium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.C2H5NO2.Cr/c2*8-6(9)5-2-1-3-7-4-5;3-1-2(4)5;/h2*1-4H,(H,8,9);1,3H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
MUAPNDPCKAUEET-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(C(=O)[O-])N.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


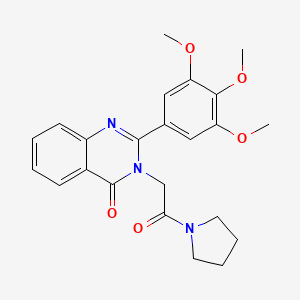

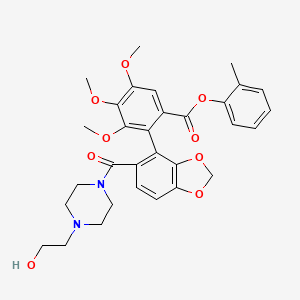


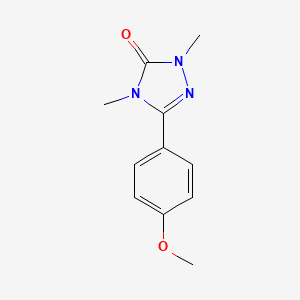
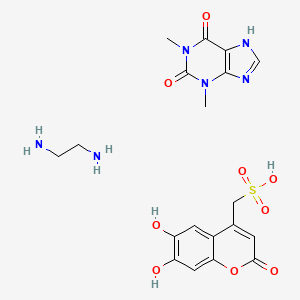
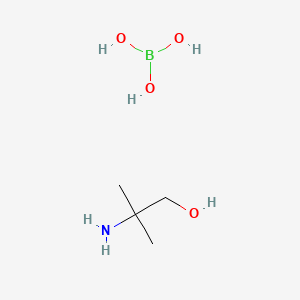
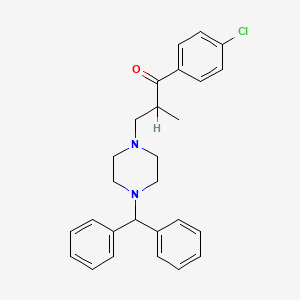
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
